molecular formula C16H13ClN2 B3035677 (E)-2-(4-chlorophenyl)-3-(4-methylanilino)prop-2-enenitrile CAS No. 338402-87-2

(E)-2-(4-chlorophenyl)-3-(4-methylanilino)prop-2-enenitrile

Cat. No. B3035677
CAS RN: 338402-87-2
M. Wt: 268.74 g/mol
InChI Key: ADXSUJVNJSRSLB-KAMYIIQDSA-N
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Description

The compound "(E)-2-(4-chlorophenyl)-3-(4-methylanilino)prop-2-enenitrile" is a molecule that is likely to possess interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, similar compounds with chlorophenyl and cyano groups have been synthesized and analyzed, which can give insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds involves the reaction of different aromatic aldehydes with other chemical reagents. For instance, a compound with a dichlorophenyl group was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Another synthesis method involved the reaction of a chlorophenylsulfinyl acetonitrile with aldehydes in the presence of piperidine in acetonitrile . These methods suggest that the synthesis of "(E)-2-(4-chlorophenyl)-3-(4-methylanilino)prop-2-enenitrile" could potentially be carried out through similar reactions involving chlorophenyl compounds and suitable nitrile and aniline derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and density functional theory (DFT) calculations. For example, the molecular conformation and vibrational wavenumbers of a chlorophenyl prop-2-enoic anhydride were investigated both experimentally and theoretically . The structure of a dichlorophenyl compound was confirmed by IR and single crystal X-ray diffraction studies . These analyses provide a foundation for understanding the molecular structure of "(E)-2-(4-chlorophenyl)-3-(4-methylanilino)prop-2-enenitrile," which would likely exhibit similar structural characteristics.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their functional groups. The presence of a cyano group and a chlorophenyl group suggests that the compound could participate in nucleophilic addition reactions or could act as an electrophile in aromatic substitution reactions. The synthesis of optically active 4-hydroxyalk-2-enenitriles from a chlorophenylsulfinyl acetonitrile indicates that the compound may also be amenable to stereoselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. The first hyperpolarizability of a chlorophenyl prop-2-enoic anhydride indicates that it may have nonlinear optical properties . The crystal structure and bond distances provide information on the solid-state properties of these molecules . The HOMO and LUMO analysis, as well as the MEP (molecular electrostatic potential) maps, are useful for predicting the electronic properties and reactivity of the compound . These studies suggest that "(E)-2-(4-chlorophenyl)-3-(4-methylanilino)prop-2-enenitrile" would have interesting optical and electronic properties that could be explored further.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Molecular Structure and Vibrational Analysis : The compound has been analyzed for its molecular structure, FT-IR spectrum, vibrational wavenumbers, and geometrical parameters using HF and DFT methods. This analysis is crucial for understanding the molecular stability and charge delocalization, which are significant for various chemical applications (Najiya et al., 2014).

  • Optoelectronic and Charge Transport Properties : Studies have been conducted on similar chalcone derivatives to explore their linear optical, second and third-order nonlinear optical (NLO) properties, as well as transfer integrals. These properties suggest potential uses in semiconductor devices (Shkir et al., 2019).

Chemical Reactivity and Synthesis

  • Cyclization with Nickel Complexes : Research includes the cyclization of related compounds with zerovalent nickel complexes, offering insights into the conformational analysis of the cyano-prop-enyl chain. This process is crucial in synthetic chemistry for producing specific molecular configurations (Rodríguez & Canoira, 1994).

  • Computational Insights on Chemical Reactivity : Detailed studies have been conducted to understand the chemical behavior of similar compounds using computational methods. This includes analysis of atomic charges, molecular electrostatic potential surface, and electronic parameters, which are vital for predicting the reactivity in various chemical reactions (Adole et al., 2020).

Synthesis and Material Science Applications

  • One-Pot Synthesis and X-ray Crystal Analysis : The one-pot synthesis of related enaminones and their structural characterization via NMR and X-ray diffraction techniques are explored. Such methodologies are essential in material science for creating new compounds efficiently (Barakat et al., 2020).

  • Synthesis of Optically Active Derivatives : Research includes the synthesis of optically active derivatives, which are crucial in the creation of enantiomerically pure compounds for various applications, including drug development and catalysis (Nolcami et al., 1986).

Nonlinear Optical Properties

  • Nonlinear Optical Properties Study : Extensive research has been done on the nonlinear optical properties of related compounds, which is fundamental for applications in photonics and telecommunications (Bhumannavar et al., 2022).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2/c1-12-2-8-16(9-3-12)19-11-14(10-18)13-4-6-15(17)7-5-13/h2-9,11,19H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXSUJVNJSRSLB-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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